![molecular formula C12H17N3S B1620897 Piperazine, 1-benzyl-4-(thiocarbamoyl)- CAS No. 23111-81-1](/img/structure/B1620897.png)
Piperazine, 1-benzyl-4-(thiocarbamoyl)-
Overview
Description
“Piperazine, 1-benzyl-4-(thiocarbamoyl)-” is a chemical compound that contains a total of 34 bonds, including 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 tertiary amine .
Synthesis Analysis
The synthesis of 1-benzylpiperazine involves a solution of piperazine hexahydrate in absolute ethanol, which is warmed in a bath at 65°. Piperazine dihydrochloride monohydrate is dissolved in the solution, and benzyl chloride is added. The solution is stirred for an additional 25 minutes at 65°, cooled, and kept in an ice bath for about 30 minutes .Molecular Structure Analysis
The molecular structure of “Piperazine, 1-benzyl-4-(thiocarbamoyl)-” includes 34 bonds, 17 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 1 tertiary amine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1-benzylpiperazine include the reaction of piperazine hexahydrate with piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride .Scientific Research Applications
Molecular Imprinting
4-Benzylpiperazine-1-carbothioamide is used in the development of molecularly imprinted polymers (MIPs) for benzylpiperazine (BZP), an illicit designer drug . These MIPs are developed using both self-assembly and semi-covalent approaches . The semi-covalent MIPs were designed using 4-benzylpiperazine-1-carbothioamide as the template–monomer adduct . These MIPs could potentially be used for the broad-based capture and enrichment of illicit drug blends for subsequent laboratory analysis .
Drug Synthesis
4-Benzylpiperazine-1-carbothioamide is used in the synthesis of various drugs . It is a key component in the production of certain pharmaceuticals, and its properties make it a valuable compound in drug synthesis .
Pharmacological Evaluation
Carbothioamide derivatives of 1,3,4-thiadiazole, which can be synthesized using 4-benzylpiperazine-1-carbothioamide, have been evaluated for their pharmacological effects . These compounds have shown promising results in ameliorating cognitive deterioration .
Material Science
In material science, 4-benzylpiperazine-1-carbothioamide is used in the development of new materials with unique properties . Its chemical structure allows it to form complex structures, making it a valuable compound in material science research .
Chemical Analysis
4-Benzylpiperazine-1-carbothioamide can be used in chemical analysis as a reference compound . Its known properties and structure make it a useful tool for comparison in chemical analysis .
Biochemical Research
In biochemical research, 4-benzylpiperazine-1-carbothioamide can be used as a probe to study various biological processes . Its ability to interact with various biological molecules makes it a valuable tool in biochemical research .
Mechanism of Action
Target of Action
The primary target of 4-benzylpiperazine-1-carbothioamide is the PI3K/Akt/mTOR signaling pathway . This pathway plays a crucial role in cell survival and proliferation, making it a significant target in cancer therapeutics .
Mode of Action
4-benzylpiperazine-1-carbothioamide interacts with its targets by inhibiting the PI3K/Akt/mTOR signaling pathway . This inhibition disrupts the normal functioning of the pathway, leading to decreased tumor survival .
Biochemical Pathways
The compound affects the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells .
Result of Action
The inhibition of the PI3K/Akt/mTOR pathway by 4-benzylpiperazine-1-carbothioamide leads to significant anticancer effects . Specifically, it induces apoptosis and causes cell cycle arrest in MCF-7 cell lines . Furthermore, it has shown significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .
properties
IUPAC Name |
4-benzylpiperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c13-12(16)15-8-6-14(7-9-15)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNQVYYPSOUTOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177681 | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
CAS RN |
23111-81-1 | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 1-benzyl-4-(thiocarbamoyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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